![molecular formula C15H23N5O2 B2907320 8-(cyclohexylamino)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203347-01-6](/img/structure/B2907320.png)
8-(cyclohexylamino)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(Cyclohexylamino)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as CX717, is a potent and selective positive allosteric modulator of AMPA receptors. It was first synthesized in the late 1990s by researchers at Cortex Pharmaceuticals. CX717 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Scientific Research Applications
The compound's role extends beyond disease treatment. In agricultural practices, modifications of such chemical structures could lead to the development of more effective growth regulators or protective agents against environmental stressors. For example, compounds structurally related to 8-(cyclohexylamino)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione might be studied for their potential to inhibit ethylene perception in plants, thereby extending the shelf life of fruits and vegetables or enhancing their resistance to stress (Watkins, 2006).
properties
IUPAC Name |
8-(cyclohexylamino)-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-20-13(21)11-12(19(3)15(20)22)17-14(18(11)2)16-10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPWNMCZNIEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NC3CCCCC3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(cyclohexylamino)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
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